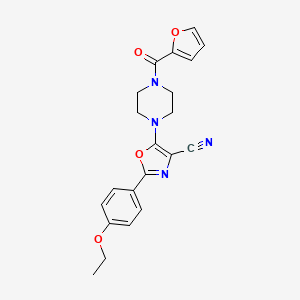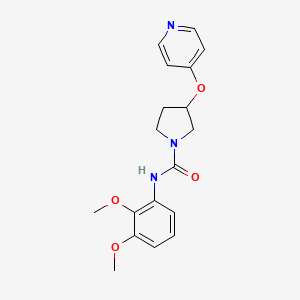
2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" is a novel molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological evaluations. The related compounds have been designed to target specific biological activities, such as antidepressant and antianxiety properties, fungicidal and herbicidal activities, and serotonin receptor antagonism .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction . Similarly, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives involves the preparation of an intermediate via a solvent-free reaction followed by microwave irradiation or conventional heating . These methods suggest that the synthesis of the compound would likely involve similar sophisticated organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry . Additionally, single-crystal X-ray diffraction studies have been used to confirm the structures of certain piperazine derivatives, providing insights into the conformation and intermolecular interactions within the crystal lattice . These techniques would be essential in determining the precise molecular structure of "this compound".
Chemical Reactions Analysis
The related compounds have been designed to participate in specific biological pathways or to interact with particular receptors. For example, some derivatives have been tested for their antidepressant and antianxiety activities through behavioral tests in mice , while others have been evaluated for their fungicidal and herbicidal activities in vitro and in vivo . Additionally, certain naphthyridine derivatives have been tested for their antagonism against the serotonin 5-HT3 receptor . These studies indicate that the compound may also be designed to undergo specific chemical reactions within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as melting points and solubility, are typically characterized during the synthesis and evaluation process. These properties are crucial for understanding the compound's stability, bioavailability, and overall suitability for its intended application. The related literature does not provide specific details on the physical and chemical properties of "this compound", but similar compounds have been analyzed using these criteria .
Wissenschaftliche Forschungsanwendungen
Oxazoles in Scientific Research
Oxazoles, as part of the compound's structure, are notable for their presence in various therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. A review covering the therapeutic potential of oxazole scaffolds highlights their significance in medicinal chemistry, underscoring the diverse pharmacological profiles that these structures can impart to molecules. Such scaffolds have been explored for their natural occurrence and synthetic adaptability in creating new therapeutic agents (Kaur et al., 2018).
Piperazine Derivatives in Research
Piperazine derivatives find extensive application across a spectrum of therapeutic areas, including antipsychotic, antihistamine, and antidepressant drugs, among others. The flexibility of the piperazine ring allows for significant variations in drug design, influencing both pharmacokinetic and pharmacodynamic properties. Research into piperazine derivatives emphasizes their broad potential and encourages further exploration into their use for various diseases (Rathi et al., 2016).
Furan Derivatives for Sustainable Chemistry
Furan derivatives, particularly those like 5-hydroxymethylfurfural (HMF), are pivotal in sustainable chemistry, serving as building blocks for polymers, fuels, and other functional materials derived from biomass. Such compounds are explored for their role in transitioning to a bio-based economy, where plant-derived materials can replace non-renewable hydrocarbon sources. The synthesis and application of furan derivatives, including their role in producing new polymers and fuels, are crucial areas of research aimed at environmental sustainability (Chernyshev et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)19-23-17(14-22)21(29-19)25-11-9-24(10-12-25)20(26)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKMRKFKDEFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)
![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)
![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)
